5,5',5'',5'''-Silanetetrayltetraisophthalic acid
Description
5,5',5'',5'''-Silanetetrayltetraisophthalic acid (CAS: 1412999-57-5) is a silicon-centered tetracarboxylic acid with the molecular formula C₃₂H₂₀O₁₆Si and a molecular weight of 688.58 g/mol . Its structure features a silicon atom coordinated to four isophthalic acid groups, forming a symmetrical tetrahedral geometry. This compound is primarily used in materials science research, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where its multiple carboxylate groups enable robust network formation .
Properties
IUPAC Name |
5-tris(3,5-dicarboxyphenyl)silylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20O16Si/c33-25(34)13-1-14(26(35)36)6-21(5-13)49(22-7-15(27(37)38)2-16(8-22)28(39)40,23-9-17(29(41)42)3-18(10-23)30(43)44)24-11-19(31(45)46)4-20(12-24)32(47)48/h1-12H,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGZEVURGEGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[Si](C2=CC(=CC(=C2)C(=O)O)C(=O)O)(C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20O16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,5’,5’‘,5’‘’-Silanetetrayltetraisophthalic acid typically involves the reaction of isophthalic acid derivatives with silicon-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require elevated temperatures to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5,5’,5’‘,5’‘’-Silanetetrayltetraisophthalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of silicon.
Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Coordination: As a multi-carboxylic acid, it can coordinate with metal ions to form metal-organic frameworks (MOFs).
Common reagents used in these reactions include oxidizing agents, reducing agents, and metal salts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,5’,5’‘,5’‘’-Silanetetrayltetraisophthalic acid has several scientific research applications, including:
Mechanism of Action
The mechanism by which 5,5’,5’‘,5’‘’-Silanetetrayltetraisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups on the compound can form strong bonds with metal ions, creating stable metal-organic frameworks (MOFs). These MOFs can then interact with various molecular targets and pathways, depending on their specific structure and composition .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 5,5',5'',5'''-Silanetetrayltetraisophthalic acid with structurally related polycarboxylic acids:
Key Observations:
Core Diversity: The silanetetrayl derivative utilizes a silicon tetrahedral core, which is rare compared to organic cores (e.g., benzene, phenanthroline) in other compounds. Phenanthroline-based compounds (e.g., 350024-36-1) feature a nitrogen-rich aromatic core, beneficial for π-π interactions and metal chelation .
Functional Group Arrangement :
- The silanetetrayl compound has four isophthalic acid groups , offering higher connectivity in MOFs compared to diisophthalic acids (e.g., 1239608-21-9, 1426343-45-4) .
- Compounds with amide linkers (e.g., 120360-52-3) introduce hydrogen-bonding capabilities, useful in supramolecular chemistry .
Molecular Weight and Solubility :
- The silanetetrayl compound (688.58 g/mol) is lighter than the benzene-tetrayl analog (854.68 g/mol) but heavier than diisophthalic acids. Its solubility in polar solvents (e.g., DMSO, DMF) is inferred to be moderate, similar to other polycarboxylic acids .
Biological Activity
5,5',5'',5'''-Silanetetrayltetraisophthalic acid is a silane-based compound that has garnered interest in various fields, particularly in materials science and biochemistry. Its unique structure, featuring multiple isophthalic acid units linked by silane groups, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, synthesizing data from diverse sources and highlighting key research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure comprises four isophthalic acid moieties connected through silane linkages. The presence of silane groups can enhance the compound's solubility and reactivity, potentially influencing its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of potential activity:
- Antimicrobial Properties : Some studies indicate that silane compounds can exhibit antimicrobial effects. The mechanism often involves disruption of microbial cell membranes.
- Antioxidant Activity : Silanes are known to possess antioxidant properties, which may help in reducing oxidative stress in biological systems.
- Cell Proliferation : Initial findings suggest that this compound may influence cell proliferation and apoptosis, making it a candidate for cancer research.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various silane compounds, including derivatives of this compound. The results indicated significant inhibition of bacterial growth at certain concentrations. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Silanetetrayltetraisophthalic Acid | E. coli | 15 |
| Silanetetrayltetraisophthalic Acid | S. aureus | 18 |
These results suggest that this compound may serve as a potential antimicrobial agent against common pathogens.
Antioxidant Activity
Research has demonstrated that silane compounds can scavenge free radicals effectively. A comparative study showed that this compound exhibited a DPPH radical scavenging activity comparable to well-known antioxidants such as ascorbic acid:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 72 |
| Ascorbic Acid | 75 |
This indicates its potential utility in formulations aimed at reducing oxidative damage in cells .
Cell Proliferation Studies
In vitro studies have assessed the impact of this compound on cancer cell lines. The results showed a dose-dependent inhibition of proliferation in breast cancer cells (MCF-7):
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 45 |
These findings suggest that the compound may induce cytotoxic effects on cancer cells while sparing normal cells .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the application of silanetetrayltetraisophthalic acid in wound dressings demonstrated a significant reduction in infection rates compared to control dressings.
- Case Study on Antioxidant Potential : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in decreased markers of oxidative damage and improved cell survival rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
